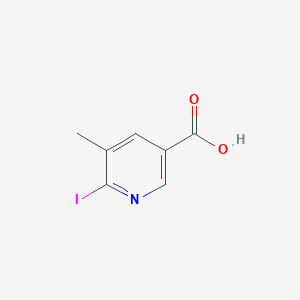
6-Iodo-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methylnicotinic acid typically involves the iodination of 5-methylnicotinic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Products include azido or cyano derivatives of 5-methylnicotinic acid.
Oxidation: Products include 5-methyl-2,3-pyridinedicarboxylic acid.
Reduction: Products include 5-methyl-2-pyridinemethanol.
Scientific Research Applications
6-Iodo-5-methylnicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying the function and structure of nicotinic acid receptors in biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methylnicotinic acid involves its interaction with nicotinic acid receptors. The iodine atom and methyl group contribute to the compound’s binding affinity and specificity for these receptors. Upon binding, the compound can modulate receptor activity, leading to various biological effects such as changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Methylnicotinic Acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Iodo-nicotinic Acid: Lacks the methyl group, which affects its binding affinity and specificity for nicotinic receptors.
6-Bromo-5-methylnicotinic Acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
6-Iodo-5-methylnicotinic acid is unique due to the presence of both the iodine atom and the methyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H6INO2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
6-iodo-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) |
InChI Key |
OXIFUIAYTQCXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
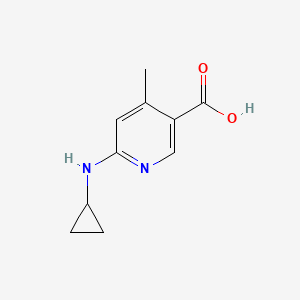
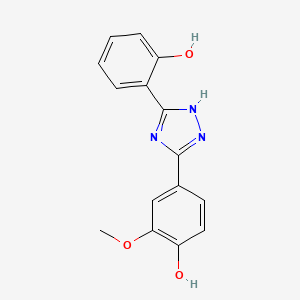




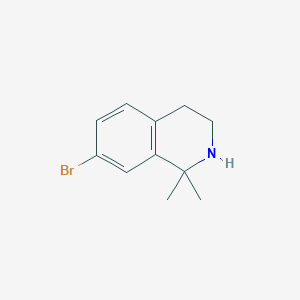
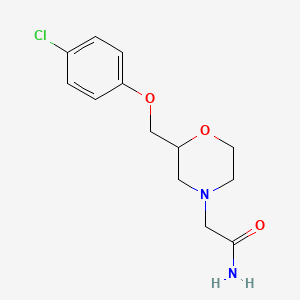

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11791142.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)


